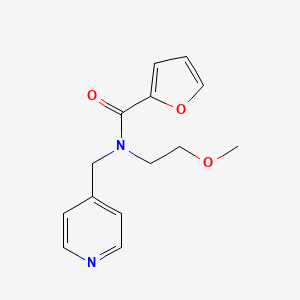
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, anxiety, depression, and addiction.
Scientific Research Applications
Antiprotozoal and Antifungal Agents
Compounds related to "N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide" have been synthesized for their potential antiprotozoal and antifungal activities. For example, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents. These compounds also showed excellent in vivo activity in mouse models, underlining their potential for further development as therapeutic agents (Ismail et al., 2004).
Synthesis and Reactivity Studies
Research into the chemical synthesis and reactivity of furan derivatives, including furan-2-carboxamide compounds, provides valuable insights into their potential applications. For instance, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and related electrophilic substitution reactions expand the chemical toolkit available for developing novel heterocyclic compounds with potential pharmacological activities (El’chaninov & Aleksandrov, 2017).
Antiproliferative Activity
The synthesis and evaluation of furo[2,3-b]pyridines-2-carboxamides among other derivatives for their antiproliferative activity against NCI-60 cell lines underscore the potential of furan derivatives in cancer research. Compounds exhibiting low nanomolar GI50 values against various cancer cell lines, including melanoma and breast cancer lines, highlight the importance of these synthetic efforts in discovering new anticancer agents (Hung et al., 2014).
Cognitive Disorders Treatment
Research on N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective inhibitor of the Met kinase superfamily, exemplifies the application of related compounds in developing treatments for cognitive disorders. The compound’s efficacy in models of schizophrenia and its advancement into clinical trials highlight the potential of furan derivatives in addressing cognitive impairments associated with neurological disorders (Schroeder et al., 2009).
properties
IUPAC Name |
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-10-8-16(11-12-4-6-15-7-5-12)14(17)13-3-2-9-19-13/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRNIGXICGNJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

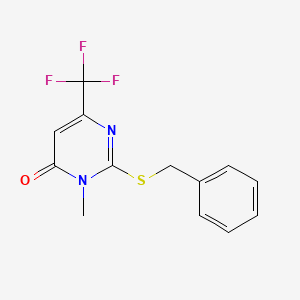

![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)
![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)
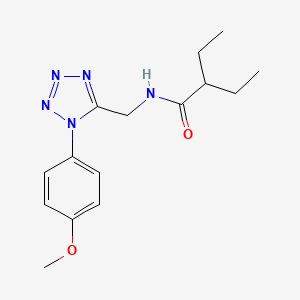
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)
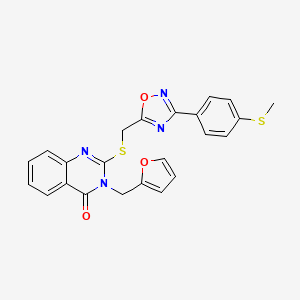
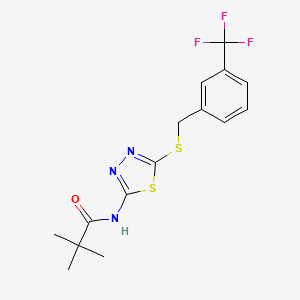
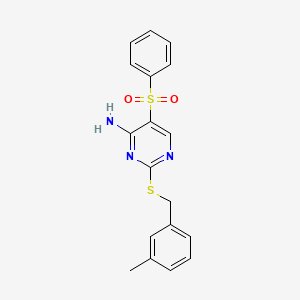
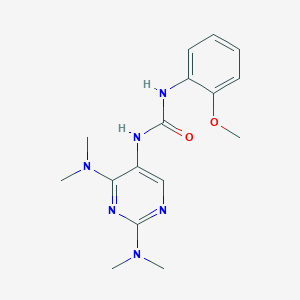
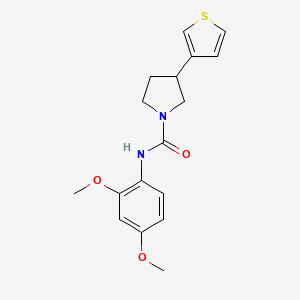
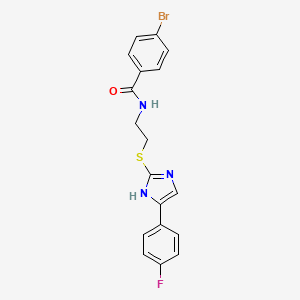
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)